molecular formula C10H18BrNO3 B1404254 (R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate CAS No. 919286-58-1

(R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate

Cat. No.: B1404254
CAS No.: 919286-58-1
M. Wt: 280.16 g/mol
InChI Key: RLXCSEPIBOWMOJ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alternative Chemical Names and Registry Identifiers

This compound is recognized by multiple synonyms and registry identifiers across chemical databases:

Synonym Source
(R)-4-Boc-bromoMethylMorpholine PubChem, ChemicalBook
tert-Butyl (2R)-2-(bromomethyl)morpholine-4-carboxylate AaronChem, BLD Pharm
N-Boc-(2R)-(bromomethyl)morpholine Chemsrc, AchemBlock
MFCD20489338 PubChem, AaronChem

Registry Identifiers :

  • CAS Registry Number : 919286-58-1
  • EC Number : Not formally assigned (commonly listed as N/A in safety sheets)
  • ChemSpider ID : 26367847 (derived from structural similarity to related compounds)
  • PubChem CID : 69389434

These identifiers facilitate cross-referencing in synthetic workflows and regulatory documentation.

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₁₈BrNO₃ decomposes as follows:

Element Count Atomic Weight (g/mol) Contribution (g/mol)
Carbon 10 12.01 120.10
Hydrogen 18 1.008 18.14
Bromine 1 79.90 79.90
Nitrogen 1 14.01 14.01
Oxygen 3 16.00 48.00

Molecular Weight :
$$
120.10 + 18.14 + 79.90 + 14.01 + 48.00 = \mathbf{280.15 \, \text{g/mol}}
$$

The bromine atom contributes 28.5% of the total mass, underscoring its role as a leaving group in nucleophilic substitution reactions. The tert-butyl group (C₄H₉) provides steric bulk, stabilizing the Boc-protected amine during synthetic steps.

Properties

IUPAC Name

tert-butyl (2R)-2-(bromomethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXCSEPIBOWMOJ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70740406
Record name tert-Butyl (2R)-2-(bromomethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70740406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919286-58-1
Record name tert-Butyl (2R)-2-(bromomethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70740406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of the Morpholine Core

The initial step involves synthesizing the morpholine ring, often via cyclization reactions of amino alcohols or amino acids with aldehydes or ketones, under acidic or basic conditions. For example:

A primary amino alcohol reacts with formaldehyde or paraformaldehyde under acidic conditions to cyclize into the morpholine ring.

Step 2: Introduction of the Boc Protecting Group

The amino group at the 4-position of the morpholine is protected using tert-butyl dicarbonate (Boc2O):

Morpholine derivative + Boc2O → Boc-protected morpholine

Reaction conditions typically involve a base such as triethylamine in an inert solvent like dichloromethane (DCM), at room temperature, ensuring selective protection.

Step 3: Alkylation at the 2-Position

The key step involves alkylating the 2-position with a suitable bromomethyl reagent. This is often achieved via nucleophilic substitution:

Boc-protected morpholine + bromomethyl reagent (e.g., bromomethyl acetate or bromomethyl methyl ether) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF or acetonitrile.

The reaction is conducted at controlled temperatures (0–25°C) to favor regioselectivity and stereoselectivity.

Step 4: Stereochemical Resolution

To obtain the (R)-enantiomer, chiral resolution techniques such as chiral chromatography or asymmetric synthesis using chiral catalysts are employed. Asymmetric catalysis can involve chiral ligands in palladium-catalyzed cross-coupling reactions, ensuring stereochemical control at the 2-position.

Step 5: Purification and Characterization

Purification involves column chromatography, recrystallization, and verification via chiral HPLC, NMR, and X-ray crystallography to confirm stereochemistry and purity.

Data Table Summarizing the Preparation Methods

Step Reaction Description Reagents & Conditions Purpose References/Notes
1 Morpholine ring formation Amino alcohol + aldehyde/ketone Core structure synthesis Commonly via cyclization reactions
2 Boc protection Boc2O, triethylamine, DCM Protect amino group Ensures selective functionalization
3 Alkylation at 2-position Bromomethyl reagent, K2CO3, DMF Introduce bromomethyl group Regioselective nucleophilic substitution
4 Stereochemical resolution Chiral chromatography or asymmetric catalysis Obtain (R)-enantiomer Critical for stereoselectivity
5 Purification Column chromatography, recrystallization Purify final compound Confirm stereochemistry via chiral HPLC

Research Findings and Optimization Strategies

Recent research emphasizes the importance of stereoselective synthesis, with techniques such as asymmetric catalysis and chiral auxiliaries improving enantiomeric excess. Studies indicate that:

  • Using chiral ligands in palladium-catalyzed cross-couplings enhances stereocontrol.
  • Optimizing solvent and temperature conditions reduces racemization.
  • Employing chiral resolution post-synthesis can improve enantiomeric purity when asymmetric synthesis is challenging.

For example, a study demonstrated that employing chiral phosphine ligands in palladium-catalyzed cross-coupling reactions yielded the (R)-enantiomer with over 98% enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as azides, amines, and thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromomethyl group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, primary amines, and thiols in solvents like N,N-dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Nucleophilic Substitution: Azido, amino, or thiol-substituted morpholine derivatives.

    Oxidation: Bromomethyl morpholine derivatives with higher oxidation states.

    Reduction: Reduced morpholine derivatives.

    Hydrolysis: Morpholine-4-carboxylic acid derivatives.

Scientific Research Applications

Chemical Synthesis

(R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate serves as an essential building block in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals due to its ability to undergo nucleophilic substitution reactions. The bromomethyl group can be replaced by various nucleophiles, including azides and amines, facilitating the formation of more complex structures.

Key Reactions:

  • Nucleophilic Substitution: The bromomethyl group reacts with nucleophiles, allowing for the synthesis of derivatives with varying biological activities.
  • Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which can be further utilized in synthetic pathways.

Biological Applications

The compound has shown significant potential as an antibacterial agent, particularly against gram-positive bacteria. Research indicates that it effectively inhibits bacterial growth, making it a candidate for antibiotic development. Its mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Antibacterial Properties:

  • Exhibits activity against various bacterial strains.
  • Potential for development into novel antimicrobial therapies.

Medicinal Chemistry

In medicinal chemistry, this compound is involved in synthesizing potential drug candidates. Its structure allows for modifications that can enhance pharmacological properties such as bioavailability and selectivity towards specific biological targets.

Case Studies:

  • Studies have explored its interactions with bacterial enzymes and receptors, providing insights into its potential therapeutic applications.

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials. Its reactivity and ability to form diverse derivatives make it suitable for various industrial applications, including the manufacture of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate involves its reactivity with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of (R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate, emphasizing differences in functional groups, reactivity, and applications.

Table 1: Comparative Analysis of Morpholine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications
This compound 919286-58-1 C₁₀H₁₈BrNO₃ 292.17 Bromomethyl Alkylation agent, chiral building block for drug synthesis
(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate 919286-71-8 C₁₀H₁₈BrNO₃ 292.17 Bromomethyl Enantioselective synthesis; mirrors R-form reactivity but with opposite stereochemistry
(R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate 136992-21-7 C₁₁H₂₁NO₄ 231.29 Hydroxyethyl Precursor for esterification or oxidation reactions; lacks bromine’s leaving-group utility
(R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate acetate 1998701-09-9 C₁₂H₂₂N₂O₄ 270.31 Aminomethyl Nucleophilic coupling reactions; used in peptide and heterocycle synthesis
(R)-tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate 884512-77-0 C₁₁H₂₁NO₄ 231.29 Hydroxymethyl Positional isomer; used in stereoselective glycosylation or polymer chemistry

Key Research Findings

Reactivity and Functional Group Influence: The bromomethyl group in this compound enables facile nucleophilic substitutions (e.g., Suzuki couplings or alkylations), distinguishing it from hydroxyl- or amino-substituted analogs, which require activation for similar reactions . The (S)-enantiomer (CAS: 919286-71-8) exhibits identical reactivity but opposite stereochemistry, critical for synthesizing chiral active pharmaceutical ingredients (APIs) like β-blockers or antiviral agents .

Applications in Drug Synthesis: The hydroxyethyl analog (CAS: 136992-21-7) is less reactive but serves as a precursor for prodrugs or biodegradable polymers due to its hydroxyl group’s versatility in esterification . Aminomethyl derivatives (e.g., CAS: 1998701-09-9) are pivotal in peptide coupling and enzyme inhibitor design, leveraging the amine’s nucleophilicity .

Stability and Storage :

  • Brominated derivatives (e.g., CAS: 919286-58-1) are typically stored at 2–8°C to prevent decomposition, whereas hydroxyethyl analogs (CAS: 136992-21-7) require protection from moisture due to hygroscopicity .

Synthetic Utility :

  • The Boc group in all listed compounds enhances solubility in organic solvents (e.g., dichloromethane or THF), enabling their use in multi-step syntheses .

Biological Activity

(R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate, a compound with the molecular formula C10H18BrNO3, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Weight : 280.17 g/mol
  • CAS Number : 919286-71-8
  • Chemical Structure : The compound features a morpholine ring substituted with a bromomethyl group and a tert-butyl ester.

Anticancer Properties

Recent studies have highlighted the anticancer potential of morpholine derivatives, including this compound. For instance:

  • In vitro Studies : Research indicates that morpholine-based compounds exhibit significant cytotoxicity against various cancer cell lines. A related compound demonstrated an IC50 value of less than 10 nM against CHK1 kinase, suggesting potent anticancer activity through checkpoint inhibition .

Antimicrobial Activity

The compound's structural characteristics may confer antimicrobial properties. Compounds containing morpholine rings have shown effectiveness against bacterial strains, indicating that this compound could potentially exhibit similar effects.

Case Studies and Research Findings

  • CHK1 Inhibition : A study investigated various morpholine derivatives for their ability to inhibit CHK1 kinase. The findings suggested that modifications at the morpholine position could enhance selectivity and potency against cancer cells, which is relevant for this compound .
  • Antimicrobial Screening : Morpholine derivatives have been subjected to antimicrobial screening, revealing activity against both Gram-positive and Gram-negative bacteria. Although specific data on this compound is sparse, its structural analogs have shown promising results .

Table 1: Summary of Biological Activities of Morpholine Derivatives

Compound NameActivity TypeIC50/EffectivenessReference
Compound ACHK1 Inhibition<10 nM
Compound BAntimicrobialMIC = 0.39–0.78 μg/mL
This compoundPotential Anticancer/AntimicrobialTBD

Q & A

Q. What are the recommended synthetic routes for (R)-tert-butyl 2-(bromomethyl)morpholine-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution of a precursor such as (R)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate using HBr or PBr₃. Key optimization parameters include:

  • Temperature control : Maintain 0–5°C to minimize side reactions (e.g., elimination).
  • Solvent selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to enhance bromide ion reactivity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity. For analogs like the chloromethyl derivative, similar protocols apply, but bromination requires stricter moisture control .

Q. How should researchers characterize the stereochemical purity of this compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers; retention time differences confirm stereochemical integrity .
  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR for diastereotopic protons (e.g., morpholine ring protons) to detect racemization. Coupling constants (J-values) in the range of 3–5 Hz indicate axial-equatorial proton arrangements .
  • X-ray Crystallography : For definitive confirmation, grow single crystals in ethyl acetate/hexane. Refinement via SHELXL (e.g., SHELX-97) resolves absolute configuration .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in nucleophilic substitution compared to chloromethyl analogs?

Methodological Answer: The bromomethyl derivative exhibits higher reactivity due to:

  • Leaving Group Ability : Bromide (Br⁻) is a better leaving group than chloride (Cl⁻), reducing activation energy in SN2 reactions.
  • Kinetic Studies : Comparative studies with (R)-tert-butyl 2-(chloromethyl)morpholine-4-carboxylate show bromo-substituted reactions proceed 2–3× faster in DMF at 25°C .
  • Side Reactions : Bromo derivatives are more prone to elimination under basic conditions; use mild bases (e.g., K₂CO₃) and low temperatures to suppress β-hydride elimination .

Q. What strategies mitigate instability during long-term storage of this compound?

Methodological Answer:

  • Storage Conditions : Store at –20°C under inert gas (Ar/N₂) in amber vials to prevent photodegradation and moisture ingress .
  • Stability Monitoring : Periodically analyze via 1^1H NMR for decomposition signals (e.g., tert-butyl group degradation at δ 1.4 ppm). Lyophilization extends stability for hygroscopic batches .
  • Contradiction Note : While some safety data sheets classify this compound as non-hazardous (e.g., ), thermal degradation studies indicate release of HBr under heating (>100°C); always use fume hoods .

Q. How can computational modeling predict the compound’s behavior in catalytic asymmetric synthesis?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states in SN2 reactions. The morpholine ring’s chair conformation stabilizes tetrahedral intermediates, favoring retention of configuration .
  • Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction rates and byproduct formation. Correlate with experimental HPLC data for validation .

Q. What crystallographic challenges arise in resolving its structure, and how are they addressed?

Methodological Answer:

  • Crystal Twinning : Common in morpholine derivatives due to flexible rings. Use SHELXD for twin detection and SHELXL for refinement with HKLF5 data .
  • Disorder Modeling : For tert-butyl groups, apply PART instructions in SHELXL and restrain anisotropic displacement parameters (ADPs) .

Q. How can researchers validate its application in peptide mimetic drug synthesis?

Methodological Answer:

  • Coupling Reactions : React with Fmoc-protected amino acids using DIC/HOBt in DCM. Monitor by LC-MS for [M+H]⁺ ions.
  • Biological Assays : Test protease inhibition activity; the bromomethyl group enhances electrophilicity for covalent binding to serine hydrolases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
(R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.